molecular formula C8H11BrN2O B1622596 1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone CAS No. 1004017-87-1

1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone

Cat. No. B1622596
CAS RN: 1004017-87-1
M. Wt: 231.09 g/mol
InChI Key: DJBKJULCIPAZCS-UHFFFAOYSA-N
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Description

“1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone” is a chemical compound that includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains a bromine atom and two methyl groups attached to the pyrazole ring .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone”, can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example of a synthesis method involves a 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides, which yields 3,5-diaryl-4-bromo-3H-pyrazoles .


Molecular Structure Analysis

The molecular structure of “1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone” includes a pyrazole ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms . The compound also contains a bromine atom and two methyl groups attached to the pyrazole ring .


Chemical Reactions Analysis

Pyrazole derivatives, such as “1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone”, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use in these applications .

Scientific Research Applications

Catalysis

  • Asymmetric Transfer Hydrogenation of Ketones : Complexes derived from related compounds, including 1-(3,5-dimethylpyrazol-1-yl)acetone, have been used as catalysts in transfer hydrogenation of ketones. These catalysts demonstrate moderate yields in hydrogenation reactions, highlighting the potential application of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetone in similar catalytic processes (Magubane et al., 2017).

Organic Synthesis

  • Formation of Arylhydrazones and Pyrazoles : The reaction of compounds similar to 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetone with aromatic diazonium salts leads to arylhydrazones, which can be further converted into pyridazines and pyrazoles. This demonstrates its role in synthesizing structurally diverse organic compounds (Mohamed et al., 2001).

  • Enantioselective Enol Lactone Synthesis : In a study, related pyrazole compounds were used in catalytic amounts to produce enol lactones with high enantioselectivity. This suggests the potential for 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetone in similar enantioselective syntheses (Itoh et al., 2005).

Chemical Synthesis and Characterization

  • Synthesis of Multicomponent Compounds : This compound's derivatives can be involved in one-pot synthesis processes, leading to complex structures like pyrazolyl triazolo thiadiazinyl chromen-2-ones. This showcases its utility in constructing intricate chemical architectures (Pavurala & Vedula, 2015).

  • Formation of Highly Regioselective Pyrazolo[1,5-a]pyrimidines : The reactions involving similar compounds result in highly regioselective halomethylated pyrazolo[1,5-a]pyrimidines, indicating the potential of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetone in the synthesis of specialized organic molecules (Martins et al., 2009).

Chemical Properties and Reactions

  • Utility in Synthesis of Fluorescent Compounds : Related pyrazole compounds have been used to synthesize fluorescent molecules, suggesting possible applications of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetone in creating materials with luminescent properties (Hasan et al., 2011).

  • Formation of Bromodomain Ligands : Analogous compounds to 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetone have been identified as bromodomain ligands, highlighting its potential application in the field of epigenetics (Hewings et al., 2011).

Future Directions

The future directions for “1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone” and similar compounds could involve further exploration of their synthesis techniques and biological activity. Given their wide range of applications, there is potential for continued research in various fields of science .

properties

IUPAC Name

1-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-5(12)4-11-7(3)8(9)6(2)10-11/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBKJULCIPAZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392139
Record name 1-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone

CAS RN

1004017-87-1
Record name 1-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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